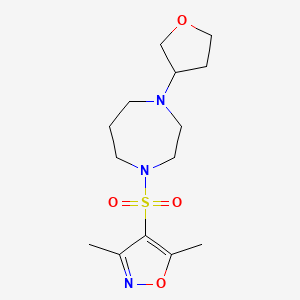

3,5-Dimethyl-4-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)isoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dimethyl-4-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has focused on the synthesis of novel polycyclic systems incorporating benzodiazepine and isoindolinone fragments, highlighting the methodological advancements in creating complex molecular architectures. For example, Ukhin et al. (2011) describe the synthesis of a new fused pentacyclic system through dehydration reactions, demonstrating the structural diversity achievable with advanced synthetic techniques (Ukhin et al., 2011).

Heterocyclic Chemistry

The development of novel sulfonamide derivatives of 5-substituted-3-methylisoxazole has been explored, starting from 3,5-dimethylisoxazole. Filimonov et al. (2006) discuss key steps in generating diverse aryl/heteroaryl- and aminovinylsubstituted derivatives, showcasing the utility of isoxazole heterocycles in creating compounds with potential pharmacological applications (Filimonov et al., 2006).

Environmental Impact and Transformation Products

Research by Nödler et al. (2012) provides evidence for the microbially mediated abiotic formation of sulfamethoxazole transformation products under denitrifying conditions, highlighting the environmental persistence and transformation of sulfonamide drugs (Nödler et al., 2012).

Anticancer Activity

The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents demonstrates the application of isoxazole derivatives in developing new therapeutic agents. Redda and Gangapuram (2007) report on the synthesis and anticancer activity of these compounds, providing a basis for further exploration into their medicinal properties (Redda & Gangapuram, 2007).

Supramolecular Networks

León et al. (2013) study new metallomacrocyclic Pd(II) complexes based on hybrid pyrazole sulfoxide/sulfone ligands, contributing to the understanding of supramolecular networks and their potential applications in materials science (León et al., 2013).

Dual Angiotensin II and Endothelin A Receptor Antagonists

The discovery of N-isoxazolyl biphenylsulfonamides as potent dual angiotensin II and endothelin A receptor antagonists by Murugesan et al. (2002) illustrates the potential therapeutic applications of isoxazole derivatives in treating hypertension (Murugesan et al., 2002).

Propiedades

IUPAC Name |

3,5-dimethyl-4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O4S/c1-11-14(12(2)21-15-11)22(18,19)17-6-3-5-16(7-8-17)13-4-9-20-10-13/h13H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRNASZLPBTNOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCN(CC2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)isoxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2921012.png)

![N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2921016.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide](/img/structure/B2921022.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[5-(3-phenylpropyl)-1H-1,2,3,4-tetrazol-1-yl]acetamide](/img/structure/B2921025.png)

![8-methoxy-3-phenyl-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2921029.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2921032.png)